molecular formula C21H21N3O5S B1683078 n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide

n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide

Cat. No.: B1683078
M. Wt: 427.5 g/mol
InChI Key: AINJYWXKBKRQSX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-151693 involves several key steps:

    Starting Material: The synthesis begins with 2-amino-3-methylbenzoic acid methyl ester.

    Sulfonylation: This intermediate is reacted with p-methoxybenzenesulfonyl chloride to introduce the sulfonyl group.

    Alkylation: The resulting compound is then alkylated with 3-picolyl chloride.

    Hydrolysis: The ester group is hydrolyzed using lithium hydroxide in tetrahydrofuran to yield the corresponding carboxylic acid.

    Conversion to Hydroxamic Acid: Finally, the carboxylic acid is converted to the hydroxamic acid using oxalyl chloride and hydroxylamine.

Chemical Reactions Analysis

WAY-151693 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

WAY-151693 exerts its effects by inhibiting the activity of matrix metalloproteinases, particularly human collagenase-3 (MMP-13). The compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is achieved through the interaction of the hydroxamic acid group with the zinc ion in the active site of the enzyme .

Comparison with Similar Compounds

WAY-151693 is unique among matrix metalloproteinase inhibitors due to its specific structure and binding affinity. Similar compounds include:

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide

InChI

InChI=1S/C21H21N3O5S/c1-15-5-3-7-19(21(25)23-26)20(15)24(14-16-6-4-12-22-13-16)30(27,28)18-10-8-17(29-2)9-11-18/h3-13,26H,14H2,1-2H3,(H,23,25)

InChI Key

AINJYWXKBKRQSX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)NO)N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NO)N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WAY 151693
WAY-151693
WAY151693

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide
Reactant of Route 2
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n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide
Reactant of Route 3
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n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide
Reactant of Route 4
n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide
Reactant of Route 5
n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide
Reactant of Route 6
n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide

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